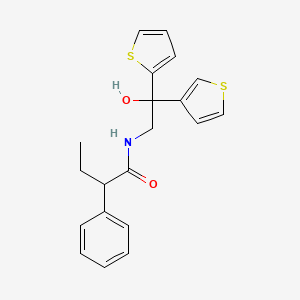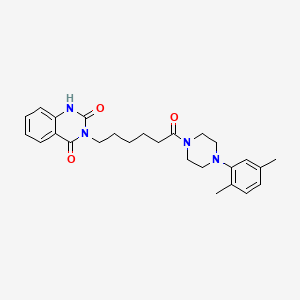
3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline and quinazolinone are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors . They are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives often involves the condensation of certain precursors . For example, (hydroxyimino)(2-phenyl(1,2,3,4-tetrahydroquinazolin-2-yl)) methane and (hydroxyimino) (2-(2-thienyl)(1,2,3,4-tetrahydro quinazolin-2-yl)) methane were synthesized by the condensation of 2-(hydroxyimino)-1-phenylethan-1-one and 2-(hydroxyimino)-1-(2-thienyl) ethan-1-one with 2-aminobenzylamine (2-ABA) .Molecular Structure Analysis
Quinazolinones can be classified into five categories, based on the substitution patterns of the ring system . These are 2-substituted-4 (3H)-quinazolinones, 3-substituted-4 (3H)-quinazolinones, 4-substituted-quinazolines, 2,3-disubstituted-4 (3H)-quinazolinones, and 2,4-disubstituted-4 (3H)-quinazolinones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline and quinazolinone derivatives often involve condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures and substituents .Applications De Recherche Scientifique
Anticancer Activity
Quinazolinone derivatives have shown promising anticancer properties. Novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, displaying significant activity. These findings suggest potential applications in designing new anticancer agents (Poorirani et al., 2018).
Antimicrobial Studies
The synthesis of substituted quinazoline diones demonstrated antimicrobial activity against various bacterial and fungal strains. Such compounds could serve as the basis for developing new antimicrobial agents, highlighting their importance in addressing drug resistance and infectious diseases (Vidule, 2011).
Antiasthmatic Agents
Xanthene derivatives, closely related to quinazolinone compounds, were developed and assessed for their antiasthmatic activity. This research indicates the potential of such compounds in treating asthma, demonstrating significant vasodilator activity which could be beneficial in developing new treatments (Bhatia et al., 2016).
Anticancer Drug Resistance
Research into 3-aminomethyl derivatives of naphtho[2,3-f]indole-5,10-dione showed that these compounds are effective against cancer cell lines resistant to various anticancer drugs. This suggests a potential route for circumventing drug resistance in cancer treatment, making it a significant area of interest for future drug development (Shchekotikhin et al., 2005).
Antivirus Activity
Diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. were found to possess modest antivirus activity against the influenza A (H1N1) virus. This highlights the potential of such compounds in developing new antiviral drugs, especially given the ongoing need for effective treatments against viral infections (Wang et al., 2013).
Orientations Futures
Quinazoline and quinazolinone derivatives continue to be of interest in the field of pharmaceutical chemistry due to their diverse biological activities. Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new drugs based on these compounds .
Propriétés
IUPAC Name |
3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-11-12-20(2)23(18-19)28-14-16-29(17-15-28)24(31)10-4-3-7-13-30-25(32)21-8-5-6-9-22(21)27-26(30)33/h5-6,8-9,11-12,18H,3-4,7,10,13-17H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAOZTBKSOPQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

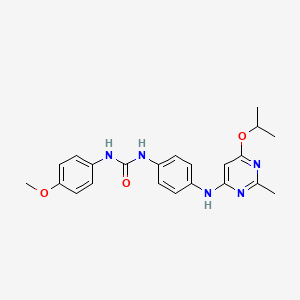
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2795537.png)
![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)
![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)
![5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2795544.png)
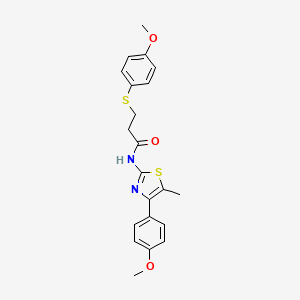
![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)
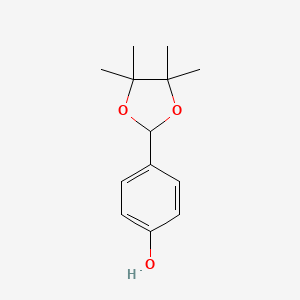
![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)
